molecular formula C21H22N2O3 B6583598 ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate CAS No. 1242907-09-0

ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B6583598
CAS No.: 1242907-09-0
M. Wt: 350.4 g/mol
InChI Key: DTZJNUZAVDLGSN-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core with multiple functional modifications. The compound features:

  • 8-Methyl substituent: A methyl group at position 8 of the quinoline ring, which may influence steric and electronic properties.
  • Ethyl carboxylate ester: An ethyl ester at position 3, enhancing lipophilicity compared to methyl esters.

Quinoline derivatives are widely studied for pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

ethyl 8-methyl-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-26-21(25)17-19(22-13-12-15-9-5-4-6-10-15)16-11-7-8-14(2)18(16)23-20(17)24/h4-11H,3,12-13H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZJNUZAVDLGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 330.39 g/mol
  • CAS Number : Not specified in the results.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing primarily on its potential as an antimicrobial agent, enzyme inhibitor, and neuroprotective compound.

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication. The IC50 values for related compounds have been reported as low as 0.0017μM0.0017\,\mu M against E. coli DNA gyrase .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The IC50 values for related derivatives range significantly depending on structural modifications .
CompoundTarget EnzymeIC50 (µM)
Compound 7AChE0.23
Compound 8BuChE0.13

3. Neuroprotective Effects

The neuroprotective potential of quinoline derivatives has been highlighted in several studies. For example, certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . The mechanism often involves modulation of neurotransmitter levels and inhibition of oxidative stress pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound showed effective inhibition against multiple strains of bacteria at concentrations lower than 150μM150\,\mu M, with minimal cytotoxicity (CC50 > 500 µM) .

Case Study 2: Enzyme Inhibition Mechanism

Molecular docking studies have been performed to elucidate the binding interactions between this compound and AChE. The findings suggest that the presence of specific substituents enhances binding affinity and selectivity towards the enzyme, making it a candidate for further development as a therapeutic agent against neurodegenerative disorders .

Comparison with Similar Compounds

methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate ()

  • Key Differences :
    • Position 8 : Chloro substituent vs. methyl in the target compound. Chlorine’s electronegativity may alter electronic density and reactivity.
    • Position 4 : Indole-containing side chain vs. phenylethyl group. Indole’s hydrogen-bonding capacity contrasts with the phenyl group’s aromatic interactions.
    • Position 3 : Methyl ester vs. ethyl ester. Ethyl esters typically exhibit higher lipophilicity, impacting membrane permeability in biological systems.
Property Target Compound Chloro-Indole Analogue
Position 8 Substituent Methyl (electron-donating) Chloro (electron-withdrawing)
Position 4 Side Chain 2-Phenylethyl (aromatic) 2-(1H-Indol-3-yl)ethyl (H-bond capable)
Position 3 Ester Ethyl (higher lipophilicity) Methyl (lower lipophilicity)
Potential Bioactivity Likely antimicrobial/anti-inflammatory Possible neuroactivity (indole moiety)

Implications of Substituent Variations

  • Methyl vs. Chloro at Position 8 : Methyl groups may enhance metabolic stability, while chloro substituents could increase reactivity in electrophilic substitution reactions .
  • Ethyl vs. Methyl Ester : Ethyl esters generally improve bioavailability in drug design due to increased lipid solubility .

Comparison with Aromatic Esters in Flavor Chemistry

2-Phenylethyl Anthranilate ()

  • Structure: Benzoate ester with a 2-phenylethyl group (C15H15NO2).
  • Applications : Used as a flavoring agent (fruity, honey-like aroma) with FEMA GRAS status .
Property Target Compound 2-Phenylethyl Anthranilate
Core Structure 1,2-Dihydroquinoline (heterocyclic) Benzoate ester (linear)
Functional Groups Ethyl carboxylate, phenylethylamino Phenylethyl ester, aminobenzoate
Bioactivity Potential pharmaceuticals Sensory applications (flavor/aroma)
Physicochemical Behavior Higher molecular weight (complex core) Lower molecular weight (simpler ester)

Key Contrasts

  • In contrast, simple esters like 2-phenylethyl anthranilate are optimized for volatility and sensory properties .

Broader Context of Ethyl Esters in Volatile Compounds

Ethyl esters such as ethyl hexanoate and ethyl octanoate () are critical in wine aromas, contributing fruity notes. While these compounds share an ethyl ester group with the target compound, their small size and linear structures prioritize volatility over bioactivity.

Property Target Compound Ethyl Hexanoate (Wine Ester)
Molecular Complexity High (polycyclic) Low (straight-chain ester)
Functional Role Potential therapeutic agent Aroma compound (fruity notes)
Stability Likely stable under physiological conditions Volatile, degradable at high temperatures

Research Findings and Implications

  • Structural Determinants of Activity: The phenylethylamino and ethyl carboxylate groups in the target compound suggest dual functionality—aromatic interactions and lipophilicity—critical for drug-receptor binding.
  • Synthetic Challenges : Crystallographic analysis (e.g., via SHELX programs ) may be required to resolve its 3D structure, particularly for optimizing substituent orientations.
  • Comparative Advantages: Unlike flavor-oriented esters, the target compound’s quinoline core positions it for exploration in medicinal chemistry, leveraging its heterocyclic stability and substituent versatility.

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